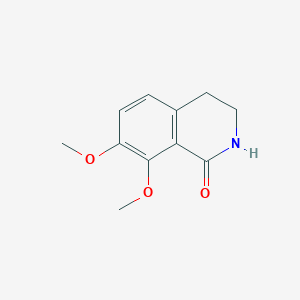

1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-

Description

Overview of Isoquinoline (B145761) and Dihydroisoquinoline Scaffolds in Medicinal Chemistry

Isoquinoline and its derivatives, including dihydroisoquinolines, are foundational structures in medicinal chemistry. nih.gov These scaffolds are integral to a large family of alkaloids found extensively throughout the plant kingdom and are derived biosynthetically from aromatic amino acids like tyrosine or phenylalanine. nih.govwikipedia.orgrsc.org The structural framework of isoquinolines allows for diverse functionalization, which in turn leads to a broad spectrum of pharmacological activities. nih.govnbinno.com

The inherent versatility of the isoquinoline nucleus has made it an attractive template for drug discovery. nih.gov Compounds incorporating this scaffold have demonstrated a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govnih.gov The ability to modify the core structure at various positions enables chemists to fine-tune the molecule's properties to enhance potency and selectivity for specific biological targets. nbinno.com Classic synthetic methods such as the Bischler–Napieralski and Pictet–Spengler reactions have historically been employed to construct these frameworks, providing access to a multitude of derivatives for biological evaluation. nih.govrsc.org

Academic Importance of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- as a Research Compound

Within the broader class of dihydroisoquinolinones, the specific compound 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- serves as a key subject of academic and industrial research. Its importance often lies in its role as a crucial intermediate in the synthesis of more complex, biologically active molecules. The strategic placement of the dimethoxy groups on the benzene (B151609) ring influences the electronic properties of the molecule and can be a critical factor in its subsequent chemical transformations and biological interactions.

The 3,4-dihydroisoquinolin-1(2H)-one core is found in numerous natural products and has been exploited as a privileged scaffold in the development of compounds for managing plant diseases. rsc.orgnih.gov Research into derivatives of this scaffold has led to the synthesis of compounds with significant antioomycete activity. rsc.org The structural features of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-, make it a valuable building block for creating libraries of related compounds to explore structure-activity relationships (SAR). nih.gov

Table 1: Chemical Properties of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy-

| Property | Value |

| IUPAC Name | 7,8-dimethoxy-3,4-dihydroisoquinolin-1(2H)-one |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| CAS Number | 129039-51-8 |

This table presents the fundamental chemical properties of the compound.

Historical Context of Isoquinolinone Research and Related Natural Products

The history of isoquinoline research is deeply intertwined with the study of natural products. rsc.org Isoquinoline alkaloids represent one of the largest and most structurally diverse groups of alkaloids, with approximately 2500 known compounds, primarily isolated from plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae. nih.govwikipedia.org The journey began in the early 19th century with the isolation of morphine from the opium poppy, Papaver somniferum. nih.govrsc.org This discovery sparked immense scientific interest and laid the groundwork for the field of alkaloid chemistry. nih.gov

Many natural products containing the isoquinolin-1(2H)-one and 3,4-dihydroisoquinolin-1(2H)-one core have been identified, including alkaloids like coryaldine and narciprimine. univ.kiev.uaresearchgate.net The presence of these structures in natural sources with pronounced biological effects has historically driven synthetic efforts to replicate and modify them. researchgate.net The study of these natural compounds not only revealed their therapeutic potential but also spurred the development of new synthetic methodologies to access the core isoquinoline scaffold and its derivatives. nih.govrsc.org This rich history continues to inspire modern research, with scientists constantly exploring new isoquinoline-based compounds for various applications. nih.govrsc.org

Properties

IUPAC Name |

7,8-dimethoxy-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-14-8-4-3-7-5-6-12-11(13)9(7)10(8)15-2/h3-4H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSCMDMJLDTYPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCNC2=O)C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2h Isoquinolinone, 3,4 Dihydro 7,8 Dimethoxy and Its Analogs

Established Synthetic Routes to the 3,4-Dihydroisoquinolinone Core

Established methods for the synthesis of the 3,4-dihydroisoquinolinone core have been refined over the years to improve yields and substrate scope. These routes typically involve the formation of the heterocyclic ring through intramolecular cyclization of a suitably substituted phenethylamine derivative.

Acid-Catalyzed Cyclization Approaches, including Phosphoric Acid mediated synthesis

Acid-catalyzed cyclization is a fundamental approach to the synthesis of 3,4-dihydroisoquinolinones. This method generally involves the intramolecular reaction of an N-acyl-phenethylamine derivative in the presence of a strong acid. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation, acting as both a catalyst and a dehydrating agent to promote the cyclization of β-arylethylamides. wikipedia.org While specific examples detailing the use of phosphoric acid for the synthesis of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not extensively documented in readily available literature, the general principle of acid-catalyzed cyclization of the corresponding N-(2,3-dimethoxyphenethyl)acetamide would be expected to yield the target compound. The reaction proceeds via an electrophilic aromatic substitution mechanism where the amide carbonyl is activated by the acid, followed by attack of the electron-rich aromatic ring.

A new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline has been developed based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA). researchgate.net This reaction provides a pathway to a closely related analog and highlights the utility of PPA in such cyclizations.

Bischler-Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction is a cornerstone in the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgorganicreactions.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide using a dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The reaction is particularly effective for electron-rich aromatic rings, making it suitable for the synthesis of methoxy-substituted dihydroisoquinolines. organic-chemistry.org

The general scheme involves the initial formation of an N-acyl-β-phenylethylamine, which upon treatment with the condensing agent, undergoes cyclization to form a 3,4-dihydroisoquinoline (B110456). To obtain the desired 1(2H)-isoquinolinone, the resulting dihydroisoquinoline can be subjected to subsequent oxidation. Alternatively, modifications to the Bischler-Napieralski reaction can lead directly to the isoquinolinone core.

The reaction conditions for the Bischler-Napieralski reaction can be varied, with reagents such as SnCl₄ and BF₃ etherate also being used with phenethylamides, and Tf₂O and polyphosphoric acid (PPA) with phenethylcarbamates. wikipedia.org For substrates lacking electron-donating groups on the benzene (B151609) ring, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often most effective. wikipedia.org

A one-pot method for the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride has been reported, which utilizes the Bischler-Napieralski reaction. google.com This highlights the applicability of this reaction for the synthesis of precursors to the target molecule.

| Reagent | Conditions | Product | Ref |

| POCl₃ | Refluxing acidic conditions | 3,4-dihydroisoquinolines | wikipedia.org |

| P₂O₅ | Refluxing in POCl₃ | 3,4-dihydroisoquinolines | wikipedia.org |

| PPA | - | 3,4-dihydroisoquinolines | wikipedia.org |

| Tf₂O | - | 3,4-dihydroisoquinolines | wikipedia.org |

Pomeranz-Fritsch-Bobbitt Cyclization and its Modifications

The Pomeranz-Fritsch reaction, and its subsequent modifications by Bobbitt, provides another versatile route to the isoquinoline (B145761) skeleton. thermofisher.comwikipedia.org The classical Pomeranz-Fritsch reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline. thermofisher.comthermofisher.com The Bobbitt modification, which involves a hydrogenation step, allows for the synthesis of 1,2,3,4-tetrahydroisoquinolines. thermofisher.comthermofisher.com These tetrahydroisoquinolines can then be oxidized to the corresponding 3,4-dihydro-1(2H)-isoquinolinones.

This methodology has been applied to the synthesis of various substituted isoquinoline derivatives, including those with methoxy (B1213986) groups on the aromatic ring. nih.govresearchgate.netmdpi.com For instance, a convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described using a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. nih.govmdpi.com While this specific example leads to a tetrahydroisoquinoline, it demonstrates the feasibility of constructing the core 6,7-dimethoxy-substituted isoquinoline ring system using this methodology. Further oxidation would be required to yield the desired isoquinolinone.

Modifications to the classical Pomeranz-Fritsch protocol, such as the use of silyl triflate and a sterically encumbered pyridine base, allow for milder reaction conditions, which can be advantageous for substrates with sensitive functional groups. researchgate.net

Advanced and Novel Synthetic Approaches for Functionalization

Beyond the classical methods for constructing the core structure, advanced synthetic strategies have been developed for the regioselective functionalization of the pre-formed isoquinolinone skeleton. These methods allow for the introduction of various substituents at specific positions, enabling the synthesis of a diverse library of analogs.

Regioselective Functionalization of the Isoquinolinone Skeleton

Regioselective functionalization of the isoquinolinone skeleton is crucial for the synthesis of analogs with tailored properties. C-H activation has emerged as a powerful strategy for the direct functionalization of heterocyclic compounds. nih.gov

Palladium-catalyzed C–H activation/annulation of N-methoxybenzamides with 2,3-allenoic acid esters has been established as a method for the synthesis of various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity. mdpi.com This approach allows for the introduction of substituents at the C4 position of the isoquinolinone core. The reaction is thought to proceed through a five-membered cyclopalladation intermediate. mdpi.com

Furthermore, Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases enabled through C-H activation provides a diverse set of 3,4-dihydroisoquinolinones. organic-chemistry.org Asymmetric C-H functionalization in the presence of cobalt(III)-complexes has also been utilized for the synthesis of chiral dihydroisoquinolinones. organic-chemistry.org These advanced methods provide efficient and regioselective routes to functionalized 3,4-dihydroisoquinolinone derivatives.

| Catalyst | Reaction Type | Functionalization Position | Ref |

| Palladium | C-H Activation/Annulation | C4 | mdpi.com |

| Rhodium(III) | [4+2] Cycloaddition | Various | organic-chemistry.org |

| Cobalt(III) | Asymmetric C-H Functionalization | Various | organic-chemistry.org |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The application of microwave irradiation in the synthesis of 3,4-dihydro-1(2H)-isoquinolinones often leads to significantly reduced reaction times and enhanced efficiency.

One of the common strategies for synthesizing the 3,4-dihydroisoquinolinone scaffold is the Bischler-Napieralski reaction, which can be effectively promoted by microwave heating. This reaction typically involves the cyclization of N-acyl-β-phenethylamines. Microwave-assisted Bischler-Napieralski reactions have been utilized for the production of substituted isoquinoline libraries, where the resulting dihydroisoquinolines can be further oxidized to their corresponding isoquinoline analogs if desired organic-chemistry.org. The use of microwave irradiation in these protocols can dramatically shorten the reaction times from hours to minutes koreascience.kr.

For instance, a general procedure for the microwave-assisted synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines involves irradiating a mixture of the starting amide, paraformaldehyde, and a PPA/SiO2 catalyst in a microwave reactor. In a specific example, the synthesis of 6,7-Dimethoxy-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline was achieved by irradiating the reaction mixture at 100°C with a microwave power of 1200 watts for 60 minutes shd-pub.org.rs. While this example leads to a tetrahydroisoquinoline, similar principles can be applied to the synthesis of the corresponding 3,4-dihydro-1(2H)-isoquinolinone by choosing appropriate starting materials and reaction conditions.

The advantages of microwave-assisted synthesis are particularly evident in multicomponent reactions. For example, the Biginelli condensation, which is used to synthesize 3,4-dihydropyrimidin-2(1H)-ones, shows significantly higher yields under microwave irradiation (89-98%) compared to conventional heating (15-25%) chemrxiv.org. This highlights the potential of microwave technology to significantly improve the efficiency of heterocyclic compound synthesis, which can be extrapolated to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones.

| Reaction Type | Starting Materials | Conditions | Key Advantages |

| Bischler-Napieralski | N-acyl-β-phenethylamines | Microwave irradiation | Reduced reaction times, improved yields organic-chemistry.org |

| Pictet-Spengler | β-phenethylamines and aldehydes/ketones | Microwave irradiation | Rapid library generation organic-chemistry.org |

| Cyclization of Amides | Amides, paraformaldehyde, PPA/SiO2 catalyst | Microwave irradiation (100°C, 1200W, 60 min) | Efficient synthesis of tetrahydroisoquinoline core shd-pub.org.rs |

| Multicomponent Reactions | Aldehyde, ethyl acetoacetate, urea | Microwave irradiation (80°C, 50W) | Significantly higher yields compared to conventional heating chemrxiv.org |

Organometallic Reagent Applications in Synthesis

Organometallic reagents play a crucial role in modern organic synthesis, enabling a wide range of transformations with high selectivity and functional group tolerance. In the context of 3,4-dihydro-1(2H)-isoquinolinone synthesis, organometallic compounds are utilized in various catalytic cycles, including C-H activation, cross-coupling reactions, and carbonylation processes.

Palladium-catalyzed reactions are particularly prominent in the synthesis of this heterocyclic scaffold. For instance, a palladium-catalyzed [4+2] annulation of aryl and alkenyl carboxamides with 1,3-dienes provides access to 3,4-dihydroisoquinolones in very good yields, using air as the terminal oxidant organic-chemistry.org. This method demonstrates good functional group tolerance. Similarly, a palladium-catalyzed highly regioselective C-H allylation/annulation reaction of N-sulfonyl amides with allylic alcohols has been developed to furnish 3,4-dihydroisoquinolones bearing a vinyl substituent organic-chemistry.org.

Rhodium(III)-catalyzed C-H activation and annulation reactions have also been employed for the synthesis of 3,4-dihydroisoquinolones. A robust procedure involves the [4+2] cycloaddition of feedstock gases like ethylene with aryl amides, leading to a diverse set of 3,4-dihydroisoquinolones in very good yields organic-chemistry.org. Cobalt(III)-catalyzed regio- and chemoselective redox-neutral C-H annulation of arylamides with 1,3-dienes also affords 3,4-dihydroisoquinolinones in good yields organic-chemistry.org.

Furthermore, organometallic reagents are instrumental in the synthesis of precursors for isoquinolinone construction. The use of organolithium compounds in electrophilic trapping reactions of di- and monolithium anions derived from 4-bromo-1(2H)-isoquinolinones allows for the introduction of substituents at the C-4 position researchgate.net.

| Metal Catalyst | Reaction Type | Key Features |

| Palladium | [4+2] Annulation | Uses air as oxidant, good functional group tolerance organic-chemistry.org |

| Palladium | C-H Allylation/Annulation | Regioselective, uses allylic alcohols organic-chemistry.org |

| Rhodium(III) | [4+2] Cycloaddition | Utilizes feedstock gases, C-H activation organic-chemistry.org |

| Cobalt(III) | C-H Annulation | Regio- and chemoselective, redox-neutral organic-chemistry.org |

| Organolithium | Electrophilic Trapping | Functionalization at the C-4 position researchgate.net |

Radical Cyclization Techniques

Radical cyclization reactions offer a powerful and often complementary approach to ionic reactions for the construction of cyclic systems. These reactions typically proceed under mild conditions and are tolerant of a wide variety of functional groups. The synthesis of 3,4-dihydro-1(2H)-isoquinolinone and its analogs can be achieved through intramolecular cyclization of suitably designed radical precursors.

A common strategy involves the generation of a radical on a side chain attached to an aromatic ring, which then cyclizes onto the aromatic ring or a substituent. For example, a 6-exo-trig radical cyclization of axially chiral α-halo-ortho-alkenyl anilides has been shown to provide 3,4-dihydroquinolin-2-ones in high yield nih.gov. This approach, where a radical is generated adjacent to the amide carbonyl group and cyclizes onto an alkene at the ortho position of the aryl ring, can be adapted for the synthesis of the isomeric 3,4-dihydro-1(2H)-isoquinolinones. The use of radical initiators such as Bu3SnH and Et3B/air at room temperature facilitates these cyclizations nih.gov.

The stereochemical outcome of radical cyclizations can often be controlled by the presence of chiral auxiliaries or by the transfer of existing chirality in the substrate to the newly formed stereocenter. In the case of the cyclization of enantioenriched α-halo-ortho-alkenyl anilides, exceptionally high fidelity of chirality transfer (often >95%) from the axial chirality of the precursor to the new stereocenter of the product has been observed nih.gov. This highlights the potential of radical cyclization techniques for the enantioselective synthesis of chiral 3,4-dihydro-1(2H)-isoquinolinone analogs.

| Radical Precursor | Cyclization Mode | Key Features |

| α-halo-ortho-alkenyl anilides | 6-exo-trig | High yields, mild conditions nih.gov |

| Enantioenriched α-halo-ortho-alkenyl anilides | 6-exo-trig | High chirality transfer (>95%) nih.gov |

Diastereoselective and Enantioselective Synthesis of Chiral Analogs

The development of stereoselective methods for the synthesis of chiral 3,4-dihydro-1(2H)-isoquinolinone analogs is of significant importance, as the biological activity of these compounds is often dependent on their stereochemistry. This section focuses on the application of the Petasis reaction, chemoenzymatic kinetic resolution, and strategies for controlling stereochemistry at chiral centers in the synthesis of these valuable molecules.

Petasis Reaction in Stereoselective Synthesis

The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a multicomponent reaction that couples a carbonyl compound, an amine, and a boronic acid to form substituted amines researchgate.netorganic-chemistry.org. This reaction has proven to be a versatile tool for the synthesis of α-amino acids and other chiral amine derivatives nih.gov. The stereoselectivity of the Petasis reaction can be controlled by using chiral amines or chiral catalysts.

In the context of isoquinolinone synthesis, the Petasis reaction can be employed to construct chiral precursors that are subsequently cyclized to form the desired heterocyclic scaffold. For example, the diastereoselective total synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a Petasis reaction as a key step nih.gov. The stereoselectivity was directed by the use of (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol as the chiral amine component, leading to the formation of two diastereomeric oxazin-2-ones with a 3:1 diastereomeric ratio nih.gov. These diastereomers could be separated and then transformed into the target tetrahydroisoquinoline derivative via a Pomeranz–Fritsch–Bobbitt cyclization nih.gov.

The use of chiral BINOL (1,1'-bi-2-naphthol) as a catalyst in the Petasis reaction has also been reported to induce enantioselectivity in the synthesis of alkylaminophenols nih.gov. This catalytic approach offers another avenue for the asymmetric synthesis of precursors for chiral 3,4-dihydro-1(2H)-isoquinolinone analogs.

| Chiral Component/Catalyst | Substrates | Key Outcome |

| (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol | 3,4-dimethoxyphenylboronic acid, glyoxylic acid | Diastereoselective formation of oxazin-2-ones (3:1 d.r.) nih.gov |

| Chiral BINOL | Salicylaldehyde, morpholine, 4-methoxybenzoic acid | Enantioselective synthesis of alkylaminophenols (up to 86% ee) nih.gov |

Chemoenzymatic Kinetic Resolution Methods

Chemoenzymatic kinetic resolution (KR) and dynamic kinetic resolution (DKR) are powerful strategies for the preparation of enantiomerically pure compounds from racemic mixtures nih.gov. These methods combine the high selectivity of enzymes with the versatility of chemical catalysts. Lipases are commonly employed enzymes for the kinetic resolution of alcohols and amines via enantioselective acylation or hydrolysis nih.govmdpi.com.

The enzymatic kinetic resolution of racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols has been successfully carried out using immobilized lipases such as Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase (BCL) mdpi.com. This process, using vinyl acetate as the acyl donor, yielded enantiomerically enriched (S)-alcohols and the corresponding (R)-acetates with excellent optical purities (>99% ee) and high E-values (up to 328) mdpi.com.

A dynamic kinetic resolution method has been developed for the preparation of enantiopure (R)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid researchgate.net. This method involves the CAL-B-catalyzed enantioselective hydrolysis of the corresponding racemic ethyl ester. The in situ racemization of the unreacted (S)-ester allows for a theoretical yield of 100% of the desired (R)-acid. In practice, this DKR process afforded the (R)-acid with 96% ee and an 80% isolated yield researchgate.net.

| Enzyme | Substrate | Resolution Method | Key Outcome |

| CAL-B, BCL | Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols | Kinetic Resolution (Acylation) | >99% ee for (S)-alcohols and (R)-acetates mdpi.com |

| CAL-B | Racemic ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | Dynamic Kinetic Resolution (Hydrolysis) | (R)-acid with 96% ee and 80% yield researchgate.net |

Control of Stereochemistry at Chiral Centers (e.g., C-1)

The control of stereochemistry at specific chiral centers, such as the C-1 position in 3,4-dihydro-1(2H)-isoquinolinones and their precursors, is crucial for defining the molecule's three-dimensional structure and biological activity. The synthetic methods discussed previously, namely the Petasis reaction and chemoenzymatic resolutions, provide effective means to achieve this control.

In the Petasis reaction, the stereochemistry at the newly formed stereocenter is determined by the chirality of the amine component or the chiral catalyst employed. As demonstrated in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, the use of a chiral amino alcohol directs the formation of a specific diastereomer of the intermediate oxazinone, which then dictates the absolute configuration at the C-1 position of the final tetrahydroisoquinoline product nih.gov.

Chemoenzymatic kinetic resolution offers a different approach to stereochemical control. By selectively reacting one enantiomer of a racemic mixture, the unreacted enantiomer and the product are obtained in high enantiomeric purity. For example, the lipase-catalyzed resolution of racemic 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester allows for the separation of the (R)- and (S)-enantiomers, thus providing access to either stereoisomer with a defined configuration at the C-1 position researchgate.net.

Furthermore, radical cyclization of enantioenriched precursors can also be a powerful tool for controlling stereochemistry. The high fidelity of chirality transfer observed in the cyclization of axially chiral anilides suggests that the stereochemistry of the starting material can be effectively translated to the stereocenter of the cyclized product nih.gov. This approach offers a promising strategy for the asymmetric synthesis of C-1 substituted 3,4-dihydro-1(2H)-isoquinolinones.

Derivatization Strategies for Structural Modification

The inherent reactivity of the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- nucleus at several positions provides ample opportunities for structural elaboration. These modifications are crucial for exploring the structure-activity relationships of its derivatives.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen within the lactam ring of 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is a prime site for derivatization through N-alkylation and N-acylation reactions. These transformations are fundamental in the synthesis of a wide range of analogs with diverse functionalities.

N-Alkylation is typically achieved by treating the parent isoquinolinone with an alkyl halide in the presence of a base. The choice of base and solvent system is critical to ensure efficient deprotonation of the lactam nitrogen and subsequent nucleophilic attack on the electrophilic alkylating agent. Common bases employed include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), often in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (CH₃CN).

For instance, the reaction with benzyl bromide in the presence of a suitable base affords the corresponding N-benzyl derivative. The reaction conditions can be tailored to accommodate a variety of alkylating agents, including simple alkyl halides, benzyl halides, and functionalized alkyl chains.

| Reagent 1 (Starting Material) | Reagent 2 (Alkylating Agent) | Base | Solvent | Product | Yield (%) |

| 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- | Benzyl bromide | NaH | DMF | 2-Benzyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone | Not specified |

| 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Ethyl 2-(3,4-dihydro-7,8-dimethoxy-1-oxo-2(1H)-isoquinolinyl)acetate | Not specified |

N-Acylation introduces an acyl group to the nitrogen atom, forming an N-acylisoquinolinone derivative. This is commonly carried out using acyl chlorides or acid anhydrides as the acylating agents. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to neutralize the hydrogen halide byproduct.

The introduction of an acetyl group, for example, can be accomplished by reacting the starting isoquinolinone with acetyl chloride. This reaction adds a valuable functional handle and can significantly alter the electronic properties of the lactam nitrogen.

| Reagent 1 (Starting Material) | Reagent 2 (Acylating Agent) | Base | Solvent | Product | Yield (%) |

| 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- | Acetyl chloride | Et₃N | Dichloromethane | 2-Acetyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone | Not specified |

| 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- | Benzoyl chloride | Pyridine | Chloroform | 2-Benzoyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone | Not specified |

Functionalization at Aromatic Ring Positions (e.g., 6, 7, 8)

The benzene ring of the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold is activated towards electrophilic aromatic substitution due to the presence of the two electron-donating methoxy groups at positions 7 and 8. The position of substitution is directed by the combined electronic and steric effects of the existing substituents. The position ortho to the methoxy groups (C-6) is a likely site for electrophilic attack.

Common electrophilic aromatic substitution reactions that can be employed for the functionalization of this aromatic ring include nitration, halogenation, and Friedel-Crafts reactions.

Nitration can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The resulting nitro-substituted derivative can serve as a precursor for the introduction of an amino group via reduction, which can then be further functionalized.

Halogenation , such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. The introduction of a halogen atom provides a handle for further cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

The Vilsmeier-Haack reaction offers a method for the formylation of electron-rich aromatic rings. wikipedia.orgcambridge.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the aromatic ring, likely at the C-6 position. wikipedia.orgcambridge.orgorganic-chemistry.org This aldehyde functionality can then be used in a variety of subsequent transformations.

| Reaction Type | Reagents | Position of Substitution | Product |

| Nitration | HNO₃, H₂SO₄ | 6 | 3,4-dihydro-7,8-dimethoxy-6-nitro-1(2H)-isoquinolinone |

| Bromination | NBS, AIBN | 6 | 6-Bromo-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone |

| Vilsmeier-Haack | POCl₃, DMF | 6 | 6-Formyl-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone |

Another powerful method for the construction of substituted tetrahydroisoquinolines, which can be subsequently oxidized to the corresponding 3,4-dihydro-1(2H)-isoquinolinones, is the Pictet-Spengler reaction . wikipedia.orgnih.gov This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. For the synthesis of derivatives of the target compound, N-(3,4-dimethoxyphenethyl)acetamide could be a suitable precursor. The cyclization would be directed to the position ortho to the activating methoxy groups.

Introduction of Exocyclic Substituents

The introduction of substituents at positions outside of the core heterocyclic and aromatic rings, known as exocyclic substituents, provides another avenue for structural diversification. These modifications can be achieved through reactions involving the active methylene (B1212753) group at the C-4 position or by functionalizing substituents already present on the scaffold.

One strategy involves the introduction of a cyanomethylene group at the C-1 position, which can then participate in various chemical transformations. For example, 1-cyanomethyl-6,7-dimethoxydihydroisoquinoline can react with various electrophiles and can also undergo cycloaddition reactions. researchgate.net

Condensation reactions with aldehydes at the active methylene group (C-4) can also be utilized to introduce exocyclic double bonds. For instance, a Mannich reaction , which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, could potentially be employed. mdpi.com In the case of 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy-, the C-4 protons are alpha to the lactam carbonyl and could potentially react with formaldehyde and a secondary amine to introduce an aminomethyl group.

| Reaction Type | Reagents | Position of Substitution | Product |

| Knoevenagel Condensation | Benzaldehyde, Piperidine | 4 | 4-Benzylidene-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone |

| Mannich Reaction | Formaldehyde, Dimethylamine | 4 | 4-((Dimethylamino)methyl)-3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone |

These derivatization strategies highlight the synthetic versatility of the 1(2H)-isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold, enabling the generation of a wide range of analogs for further investigation.

Pre Clinical Biological Activities and Therapeutic Potential of Dimethoxy Dihydroisoquinolinones

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

No specific studies evaluating the antimicrobial activities of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- were found in the searched literature.

No data is available on the evaluation of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- against bacterial pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.

No research detailing the antifungal efficacy of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- against any plant pathogenic fungi was identified.

Antiviral Properties (e.g., Anti-HIV activity)

The isoquinoline (B145761) framework is a key structural feature in a variety of alkaloids that have demonstrated antiviral capabilities. mdpi.comresearchgate.net Research into synthetic derivatives has highlighted the potential of the dimethoxy-dihydroisoquinoline core in developing new antiviral agents.

One study reported that dimethoxy-3,4-dihydroisoquinoline salts were effective against the Human Immunodeficiency Virus (HIV), showing an IC₅₀ value of 2.07 µg/mL. mdpi.com

While direct anti-HIV studies on 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not extensively detailed, research on closely related derivatives underscores the potential of this chemical class. For instance, a high-throughput screening identified a substituted 7,8-dimethoxyisoquinolin-1(2H)-one derivative, 3-(6-ethylbenzo[d] nih.govnih.govdioxol-5-yl)-7,8-dimethoxy-2-methylisoquinolin-1(2H)-one, as a potent inhibitor of both influenza A and B viruses. nih.gov This compound was found to suppress the viral RNA replication step. nih.gov Although it initially showed some cytotoxicity, subsequent synthesis of derivatives aimed to improve its safety profile while retaining antiviral efficacy. nih.gov The antiviral activity of this lead compound is detailed in the table below.

Neuropharmacological Activities and Neuroprotection

While the broader class of isoquinoline alkaloids has been extensively investigated for various neuroprotective and neuropharmacological effects, specific preclinical data for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- remains limited in the scientific literature.

The structural similarity of isoquinoline alkaloids to some neurotransmitters has prompted investigations into their effects on the central nervous system. However, specific studies detailing the modulatory effects of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- on neurotransmitter systems are not extensively reported.

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss, and compounds that can offer neuroprotection are of significant therapeutic interest. mdpi.comresearchgate.net Although various natural and synthetic compounds are being tested in models of these diseases, specific research evaluating the potential of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- in established neurodegenerative disorder models is not widely available in the reviewed literature.

Cardiovascular and Smooth Muscle Activities

Derivatives of the isoquinoline scaffold have been explored for their effects on the cardiovascular system, including potential antihypertensive and vasorelaxant properties.

The inhibition of the Angiotensin-Converting Enzyme (ACE) is a key mechanism for controlling hypertension. researchgate.net While some related heterocyclic compounds have been investigated for this property, dedicated studies on the direct antihypertensive effects or ACE inhibitory activity of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not prominent in the current body of scientific literature.

The relaxation of vascular smooth muscle is a critical factor in reducing blood pressure. biomedpharmajournal.org Studies have shown that certain derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), a structurally related but distinct compound class, exhibit vasorelaxant effects. biomedpharmajournal.orgbiomedpharmajournal.org For example, a conjugate of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was found to relax rat aortic rings that were pre-contracted with either high potassium chloride or phenylephrine, suggesting an effect on calcium ion influx. biomedpharmajournal.org However, specific research detailing the vasorelaxant properties and associated molecular mechanisms of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- has not been extensively documented.

Modulation of Muscle Contractile Activity

The isoquinoline structural framework is present in numerous alkaloids that exhibit a wide range of pharmacological effects, including the modulation of muscle contraction. mdpi.com Papaverine (B1678415), a well-known benzylisoquinoline alkaloid, has long been recognized for its utility as a non-specific muscle relaxant and vasodilator. mdpi.com The therapeutic application of compounds with spasmolytic activity is primarily for reducing excessive smooth muscle spasms that can lead to pain and discomfort in the gastrointestinal, biliary, or genitourinary tracts. mdpi.com

While the broader class of 1,3-disubstituted 3,4-dihydroisoquinolines has been the subject of research for potential spasmolytic activities, specific experimental data detailing the direct effects of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- on muscle contractile activity are not extensively documented in the current scientific literature. The known properties of related isoquinoline compounds suggest this as a potential area for future investigation. mdpi.com

Enzyme Modulation and Inhibition Profiles

The 3,4-dihydro-1(2H)-isoquinolinone core has been identified as a privileged scaffold in medicinal chemistry, particularly for its role in the design of targeted enzyme inhibitors.

The 3,4-dihydroisoquinolin-1-one scaffold has been successfully utilized as a foundational structure for the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP), particularly PARP-1. tandfonline.comnih.govnih.gov PARP inhibitors are a class of therapeutic agents that hinder DNA repair mechanisms in cancer cells, thereby sensitizing them to cytotoxic treatments. nih.gov

Research has led to the design of novel classes of PARP inhibitors based on this core structure. One such class is the 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. tandfonline.comresearchgate.net Through iterative synthesis and in vitro testing, compounds with significant inhibitory activity have been identified. For example, the introduction of a fluoro substituent at the 7-position combined with a [1,4'-bipiperidine]-1'-carbonyl moiety at the 4-position resulted in a lead compound with potent PARP-1 inhibition. tandfonline.com

Another distinct class, aminoethyl pyrrolo dihydroisoquinolinones, was identified through virtual screening and subsequent chemical optimization. nih.gov These compounds, which feature a pyrrolo moiety fused to the dihydroisoquinolinone core, have demonstrated low nanomolar activity in PARP-1 enzymatic assays. nih.gov The structure-activity relationship (SAR) studies for these series highlight the importance of the dihydroisoquinolinone nucleus in achieving high-potency inhibition.

Below is a summary of the PARP inhibitory activity of representative analogues from these novel classes.

| Compound | Structure | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

|---|---|---|---|---|

| 4-([1,4'-Bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one | A 3,4-dihydroisoquinolin-1(2H)-one core with a fluorine at position 7 and a [1,4'-bipiperidine]-1'-carbonyl group at position 4. | 3.2 | 0.8 | tandfonline.com |

| 4-([1,4'-Bipiperidine]-1'-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one | A 3,4-dihydroisoquinolin-1(2H)-one core with a [1,4'-bipiperidine]-1'-carbonyl group at position 4. | 6.5 | 1.2 | tandfonline.com |

| Aminoethyl pyrrolo dihydroisoquinolinone Analogue | A pyrrolo[2,1-a]isoquinolin-3(2H)-one core with an aminoethyl side chain. | Low nanomolar range (specific value not provided in abstract) | Not Reported | nih.gov |

IC50: The half maximal inhibitory concentration.

Computational studies have explored the potential of the 3,4-dihydroisoquinoline (B110456) scaffold for inhibiting various enzymes. An in silico screening study focused on identifying new potential inhibitors of Leucine Aminopeptidase (LAP), a metalloenzyme implicated in the proliferation and invasion of tumor cells. nih.govnih.gov Based on the knowledge that isoquinoline alkaloids can exhibit inhibitory activity towards LAP, this research used virtual screening and molecular docking to evaluate thousands of compounds with a 3,4-dihydroisoquinoline core. nih.govnih.gov The results suggested that this moiety is a promising scaffold for designing active LAP inhibitors, warranting further investigation through in vitro and in vivo studies. nih.govnih.gov However, specific experimental data for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is not currently available.

A review of the literature did not yield studies investigating the urease inhibitory activity of this specific compound or its close derivatives.

Phosphodiesterase-4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and is a target for anti-inflammatory therapies. nih.gov While various heterocyclic compounds, such as quinolines and quinazolinones, have been investigated for PDE4 inhibition, there is no published research in the scientific literature detailing the evaluation of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- or its analogues for this specific enzymatic activity. researchgate.netresearchgate.netmdpi.com

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in numerous physiological processes. nih.gov Their inhibitors have therapeutic applications as diuretics, anti-glaucoma agents, and antiepileptics. wikipedia.orgnih.gov Research into novel CA inhibitors has explored various chemical scaffolds. For instance, derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their inhibitory effects on different CA isoforms. nih.govsemanticscholar.org Despite this research into the related quinolinone core, there are no available studies on the potential for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- to act as a carbonic anhydrase inhibitor.

The inhibition of cholesterol biosynthesis is a critical strategy for managing hypercholesterolemia. nih.gov The pathway involves over 20 enzymes, with 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR) being the most prominent target. nih.gov A wide array of chemicals and natural compounds have been screened for their ability to interfere with this pathway. nih.govpaulogentil.com However, a review of the current literature reveals no specific studies investigating the potential of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- or its derivatives to inhibit cholesterol biosynthesis.

Other Biological Activities (e.g., Anti-inflammatory, Analgesic, Anticonvulsant)

The isoquinoline ring system is a core component of many naturally occurring alkaloids and synthetic compounds with significant biological activities. mdpi.com Modifications to this core structure, such as the introduction of methoxy (B1213986) groups and alterations at various positions, have led to the development of derivatives with promising therapeutic potential.

Anti-inflammatory Activity:

Analgesic Activity:

The isoquinoline framework is a key feature in a number of compounds exhibiting analgesic properties. Research into derivatives of 3,4-dihydroisoquinoline has identified compounds with potential as pain-relieving agents. Although direct evidence for the analgesic effect of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- is not specified in the reviewed literature, related isoquinoline derivatives have shown promise in preclinical pain models. mdpi.com

Anticonvulsant Activity:

Several studies have highlighted the anticonvulsant potential of 3,4-dihydroisoquinolinone and tetrahydroisoquinoline derivatives. These compounds have been evaluated in various seizure models, demonstrating their ability to protect against convulsions.

One study focused on the synthesis and evaluation of new 3,4-dihydroisoquinolin derivatives containing a heterocycle. Among the synthesized compounds, 9-(hexyloxy)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-one (Compound 9a) showed significant anticonvulsant activity in the maximal electroshock (MES) test with an ED₅₀ value of 63.31 mg/kg. nih.gov This compound also demonstrated potent activity against pentylenetetrazole (PTZ)-induced seizures. nih.gov

Another investigation into N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives revealed their protective action in different experimental seizure models, including audiogenic seizures, MES, and PTZ-induced seizures. nih.gov The derivative THIQ-10c, which has an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, exhibited high anticonvulsant activity and long-lasting protective effects in a genetic model of epilepsy. nih.gov

Furthermore, the synthesis of 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline was undertaken based on its structural similarity to known anticonvulsant agents. researchgate.net This compound, at a dose of 75 µmol/kg, was able to delay the onset of the first twitch and reduce mortality in a PTZ-induced seizure model in mice. researchgate.net

The following table summarizes the anticonvulsant activity of selected dimethoxy-dihydroisoquinolinone derivatives:

| Compound Name | Structure | Test Model | Activity | Reference |

| 9-(hexyloxy)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-one | Not available in source | Maximal Electroshock (MES) Test | ED₅₀ = 63.31 mg/kg | nih.gov |

| 9-(hexyloxy)-5,6-dihydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinolin-3(2H)-one | Not available in source | Pentylenetetrazole (PTZ)-induced Seizure Test | Potent activity | nih.gov |

| N-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ-10c) | Not available in source | Audiogenic Seizures in DBA/2 mice | High and long-lasting protection | nih.gov |

| 6,8-dimethoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline | Not available in source | Pentylenetetrazole (PTZ)-induced Seizure Model | Delayed latency to first twitch and decreased mortality at 75 µmol/kg | researchgate.net |

Molecular Mechanisms of Action and Biological Targets

Identification of Molecular Targets (Enzymes, Receptors, Proteins)

While specific molecular targets for 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are not extensively documented, research on the broader class of isoquinoline (B145761) derivatives points to several key biological targets. These compounds are known to interact with enzymes and receptors involved in critical cellular processes. For instance, various isoquinoline alkaloids have demonstrated the ability to inhibit enzymes that are linked to cancer progression and inflammation. Additionally, some act as antagonists at adrenergic receptors, which can influence cardiovascular functions. The general 3,4-dihydroisoquinolin-1(2H)-one core is found in molecules that act as Cyclin-Dependent Kinase (CDK) inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors, highlighting the therapeutic potential of this structural class. researchgate.net

Enzyme Inhibition Mechanisms (e.g., Allosteric, Competitive)

The mechanisms by which isoquinoline derivatives inhibit enzymes can vary. Many small molecule inhibitors are developed to target the ATP-binding pocket of kinases, acting as competitive inhibitors. nih.gov This is a common strategy for inhibiting CDKs, which are key regulators of the cell cycle. nih.gov Flavonoids and other natural compounds have been shown to act as ATP-competitive inhibitors of various CDKs, leading to cell cycle arrest. nih.gov Given that the 3,4-dihydroisoquinolin-1(2H)-one scaffold has been identified in CDK inhibitors, it is plausible that derivatives could function through similar competitive inhibition mechanisms, although specific kinetic studies on the 7,8-dimethoxy variant are required for confirmation. researchgate.net

Receptor and Ion Channel Modulation (e.g., Opioid Receptors, L-type VDCCs, KATP, BKCa channels)

The modulation of receptors and ion channels is another hallmark of isoquinoline alkaloids. Papaverine (B1678415), a well-known benzylisoquinoline alkaloid, exhibits non-specific spasmolytic activity, which is partly attributed to its effects on smooth muscle and its function as a vasodilator. mdpi.com While the specific interactions with channels like L-type VDCCs, KATP, or BKCa channels for the requested compound are not detailed in the available literature, related compounds like mebeverine, a papaverine analog, are known to function as calcium channel blockers. mdpi.com Furthermore, research into other signaling pathways has shown that muscarinic M1 receptors can modulate Acid-Sensing Ion Channels (ASICs), demonstrating the complex cross-talk that can occur between receptor activation and ion channel function. nih.gov

Cellular Pathway Interactions and Signaling Cascade Modulation

IL-6/STAT3 Signaling Blockade

The Interleukin-6 (IL-6) signaling pathway, which activates the Signal Transducer and Activator of Transcription 3 (STAT3), is a critical pathway in inflammation and tumorigenesis. nih.govmdpi.com IL-6 binding to its receptor complex initiates a cascade involving Janus kinases (JAKs), which then phosphorylate STAT3. mdpi.com Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes involved in cell proliferation and survival. nih.gov

A study on the related compound 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid demonstrated its ability to attenuate colon carcinogenesis by blocking this pathway. The compound was found to reduce the concentration of IL-6 and down-regulate the overexpression of IL-6, JAK2, and STAT3 mRNA. nih.govsigmaaldrich.com Western blot analysis confirmed that it inhibited the IL-6-induced phosphorylation of JAK2 and STAT3. nih.govsigmaaldrich.com This provides strong evidence that the isoquinoline scaffold can be engineered to effectively inhibit the IL-6/STAT3 signaling cascade.

Table 1: Effect of a Related Isoquinoline Compound on IL-6/STAT3 Pathway Components Data pertains to 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid.

| Target Protein/Gene | Observed Effect | Reference |

|---|---|---|

| IL-6 (concentration) | Reduced | nih.govsigmaaldrich.com |

| IL-6 (mRNA) | Attenuated overexpression | nih.govsigmaaldrich.com |

| JAK2 (mRNA) | Attenuated overexpression | nih.govsigmaaldrich.com |

| STAT3 (mRNA) | Attenuated overexpression | nih.govsigmaaldrich.com |

| p-JAK2 (protein) | Down-regulated | nih.govsigmaaldrich.com |

| p-STAT3 (protein) | Down-regulated | nih.govsigmaaldrich.com |

NO/sGC/cGMP/PKG Pathway Involvement

The nitric oxide (NO) signaling pathway is fundamental to various physiological processes, including vasodilation and platelet inhibition. nih.gov NO stimulates soluble guanylate cyclase (sGC), which in turn produces cyclic guanosine (B1672433) monophosphate (cGMP). uniroma1.it cGMP then activates Protein Kinase G (PKG), a serine/threonine kinase that phosphorylates numerous downstream targets to exert its effects. aging-us.comfrontiersin.org This NO/sGC/cGMP/PKG pathway is a key regulator of cellular function and is a target for therapeutic intervention in cardiovascular diseases. frontiersin.org While direct modulation of this pathway by 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- has not been reported, the broad bioactivity of isoquinolines suggests potential interactions with such fundamental signaling cascades. nih.gov

Cell Cycle Arrest and Regulation of Cyclin-Dependent Kinases (CDKs)

The cell cycle is a tightly regulated process controlled by the sequential activation of CDKs in complex with their cyclin partners. mdpi.com Dysregulation of this process is a hallmark of cancer. researchgate.net CDK4 and CDK6, in complex with D-type cyclins, initiate the G1 phase progression by phosphorylating the retinoblastoma protein (Rb), which allows for the transcription of genes necessary for the S phase. youtube.com

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a known component of CDK inhibitors. researchgate.net Natural and synthetic compounds can induce cell cycle arrest by inhibiting specific CDK complexes. For example, some agents cause G0/G1 phase arrest by upregulating CDK inhibitors like p21 and p27, and downregulating the levels of cyclins and CDKs, particularly CDK4. researchgate.net This leads to hypophosphorylation of Rb and an inhibition of cell proliferation. researchgate.net Although specific studies on 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- are lacking, the established activity of its core structure suggests that it could potentially function as a modulator of the cell cycle through the regulation of CDK activity.

Table 2: Key Regulators of the Cell Cycle Potentially Targeted by Isoquinolinone Scaffolds

| Protein | Family | Function in Cell Cycle | Potential Effect of Inhibition |

|---|---|---|---|

| CDK1 | Cyclin-Dependent Kinase | G2/M transition | G2/M arrest |

| CDK2 | Cyclin-Dependent Kinase | G1/S transition, S phase progression | G1/S arrest |

| CDK4 | Cyclin-Dependent Kinase | G1 progression | G1 arrest |

| CDK6 | Cyclin-Dependent Kinase | G1 progression | G1 arrest |

| Cyclin D | Cyclin | Activates CDK4/6 | G1 arrest |

| Cyclin E | Cyclin | Activates CDK2 | G1/S arrest |

| p21 (CDKN1A) | CDK Inhibitor (CKI) | Inhibits CDK complexes | Induction can lead to arrest |

| p27 (CDKN1B) | CDK Inhibitor (CKI) | Inhibits CDK complexes | Induction can lead to arrest |

P-glycoprotein (P-gp) Inhibition and Multidrug Resistance Reversal

There is no available scientific literature that describes the interaction of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- with P-glycoprotein (P-gp) or its potential to reverse multidrug resistance in cancer cells. Studies on other isoquinoline derivatives have explored these mechanisms, but such data is specific to the compounds investigated in those studies.

Apoptosis Induction Pathways (Mitochondrial, Caspase-dependent)

Similarly, there is no published research detailing the ability of 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- to induce apoptosis through either the mitochondrial (intrinsic) or caspase-dependent (extrinsic) pathways. The pro-apoptotic potential of various natural and synthetic isoquinoline alkaloids has been noted, but this is a broad characterization that does not specifically apply to the compound without direct experimental evidence.

Structure Activity Relationships Sar and Medicinal Chemistry Design

Influence of Substituents on Biological Activity and Selectivity

The biological activity of 3,4-dihydro-1(2H)-isoquinolinone derivatives is highly dependent on the nature and position of various substituents on both the heterocyclic and aromatic rings.

While extensive SAR studies specifically detailing the 7,8-dimethoxy substitution on the 3,4-dihydro-1(2H)-isoquinolinone core are not widely available in public literature, the importance of this substitution pattern can be inferred from related structures. For instance, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a key intermediate in the synthesis of Ivabradine, a cardiovascular drug, highlighting the industrial relevance of this specific oxygenation pattern. google.com The oxidation of 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline is noted as a facile method for generating the corresponding 3,4-dihydroisoquinoline (B110456) imine, a valuable synthetic precursor. nih.gov

The substitution pattern on the heterocyclic part of the molecule profoundly impacts biological activity.

C-1 Position: The introduction of substituents at the C-1 position is a common strategy. In 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, these groups have been linked to potent dopamine D2 receptor-blocking activity. mdpi.com The stereochemistry at a single C-1 substituent is often critical for biological function, as the specific 3D arrangement is necessary for precise interaction with the target receptor or enzyme. nih.gov

C-2 Position (Nitrogen): The nitrogen atom at the 2-position is a frequent site for modification to modulate physicochemical properties and target engagement. In a series of antioomycete agents, various alkyl and aryl groups were introduced at the N-2 position. The nature of this substituent significantly influenced the activity, with groups like 4-chlorophenyl and 4-ethoxyphenyl showing varied potencies. nih.gov

C-3 Position: Substituents at the C-3 position can also dictate biological outcomes. For example, in a series of spasmolytic agents, the presence of an isopropyl group at C-3 was a key structural feature of the synthesized 1,3-disubstituted-3,4-dihydroisoquinolines. mdpi.com

C-4 Position: The C-4 position has been shown to be critical for certain activities. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on antioomycete agents revealed the necessity of a C-4 carboxyl group for potent activity. nih.gov In the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a 4-carboxamide moiety on the 3,4-dihydroisoquinol-1-one scaffold was essential for activity. The nature of the amide substituent was finely tuned to achieve high potency. nih.gov

The following table summarizes the impact of various substituents on the biological activity of 3,4-dihydro-1(2H)-isoquinolinone derivatives based on reported research findings.

| Position | Substituent | Resulting Biological Activity |

| C-2 (N) | 4-Chlorophenyl | Antifungal/Antioomycete nih.gov |

| C-2 (N) | 4-Ethoxyphenyl | Antifungal/Antioomycete nih.gov |

| C-2 (N) | [1,1'-Biphenyl]-4-yl | Antifungal/Antioomycete nih.gov |

| C-3 | Phenyl | Antifungal/Antioomycete nih.gov |

| C-4 | Carboxylic Acid | Essential for Antifungal/Antioomycete activity nih.gov |

| C-4 | Carboxamide | PARP Inhibition nih.gov |

Halogenation of aromatic rings appended to the dihydroisoquinolinone core is a well-established medicinal chemistry tactic to modulate activity. For instance, in the development of PARP inhibitors, a 7-fluoro substitution on the dihydroisoquinolinone ring was explored. nih.gov In other series, substituents on an N-phenyl ring were investigated, where chloro and iodo groups were incorporated. nih.gov The introduction of a chlorine atom into the 1-phenyl group of a 6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline derivative was also studied for its potential effects on muscle contractility. nih.gov

Besides halogens, other groups like trifluoromethoxy (-OCF₃) have been used. This group can alter the electronic properties and lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic profile. nih.gov

Stereochemical Considerations in Biological Activity

Chirality plays a pivotal role in the biological activity of many 3,4-dihydro-1(2H)-isoquinolinone derivatives. The introduction of stereocenters, particularly at the C-1, C-3, or C-4 positions, can lead to enantiomers or diastereomers with significantly different pharmacological profiles. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a key strategy to obtain specific stereoisomers, as the chirality at the C-1 position is vital for the activity of many isoquinoline (B145761) alkaloids. nih.gov

The differential activity arises from the three-dimensional nature of drug-target interactions. A specific enantiomer may fit optimally into a chiral binding pocket of a protein, maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), while its mirror image may fit poorly or not at all. This principle is fundamental in the design of highly selective and potent therapeutic agents based on this scaffold. The diastereoselective synthesis of compounds like (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid underscores the importance of controlling stereochemistry to achieve desired biological outcomes. mdpi.com

Conformational Analysis and its Correlation with Activity

The conformation, or three-dimensional shape, of the 3,4-dihydro-1(2H)-isoquinolinone scaffold is intrinsically linked to its biological activity. Unlike fully aromatic isoquinolones, the 3,4-dihydro derivatives possess a non-planar, saturated ring portion, which imparts a distinct conformational preference. This non-planarity is crucial for activity in some contexts. For example, in the development of PARP inhibitors, the saturated 3,4-dihydroquinolone scaffold was found to be essential. Aromatization of this ring, leading to a flat isoquinolone, resulted in a significant (approximately 10-fold) loss of potency. nih.gov

Computational methods such as docking simulations and 3D-QSAR are employed to understand these conformational effects. Docking studies revealed that the non-planar dihydro scaffold allows for crucial hydrophobic contacts with amino acid residues (Met890, Tyr889, and Val762) in the PARP1 binding cleft, contacts that are lost with the planar, aromatized analog. nih.gov Furthermore, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to build models that correlate the molecule's 3D shape and electrostatic properties with its biological activity, providing insights for the design of more potent derivatives. nih.gov

Scaffold Modifications and Isoelectronic Replacements for Enhanced Properties

In medicinal chemistry, modifying the core scaffold or replacing parts of it with bioisosteres (groups with similar physical or chemical properties) is a key strategy for optimizing drug candidates. nih.gov The 3,4-dihydro-1(2H)-isoquinolinone ring is considered a privileged scaffold that can be systematically modified. researchgate.net

One example of a detrimental scaffold modification is the aromatization of the dihydro-ring in the context of PARP inhibition, which disrupts the necessary 3D conformation for binding. nih.gov Conversely, beneficial modifications might involve altering the ring size or introducing heteroatoms to improve properties like solubility or metabolic stability while maintaining the key pharmacophoric features.

Bioisosteric replacement can be applied to various parts of the molecule. For example, a carboxylic acid group at C-4 could potentially be replaced by a tetrazole, a known carboxylic acid bioisostere, to improve oral bioavailability. Similarly, parts of the aromatic ring system or substituents could be replaced. A phenyl group might be replaced by a thiophene or pyridine ring to alter polarity and introduce new interaction points. These strategies, guided by SAR data, allow chemists to fine-tune the properties of the lead compound to create a more effective and drug-like molecule. nih.gov

The Strategic Evolution of 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone Analogs in Medicinal Chemistry

The versatile 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone scaffold has emerged as a cornerstone in the design of novel therapeutic agents, particularly in the realm of oncology. Its unique structural features have provided a robust framework for the development of potent enzyme inhibitors, leading to the generation of extensive analog libraries and the elucidation of critical structure-activity relationships (SAR).

The development of lead compounds from the 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone core has been a focused endeavor, with medicinal chemists systematically modifying its structure to enhance potency, selectivity, and pharmacokinetic properties. This has led to the creation of diverse analog libraries, where substitutions at various positions of the isoquinolinone ring have yielded significant insights into the molecule's interaction with its biological targets.

A notable area of investigation has been the development of inhibitors for Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. The isoquinolinone scaffold has proven to be a valuable starting point for designing PARP inhibitors. nih.gov

Development of PARP-1 Inhibitors

In the quest for potent and selective PARP-1 inhibitors, researchers have synthesized and evaluated a range of isoquinolinone-based analogs. These studies have been instrumental in defining the SAR for this class of compounds. For instance, the design of isoquinolinone and naphthyridinone analogs has been guided by targeting specific amino acid residues, such as GLU988 and LYS903, within the active site of PARP-1. nih.gov

One avenue of exploration involved modifications to the isoquinolinone structure to improve pharmacokinetic profiles while maintaining high potency. While some initial isoquinolinone compounds demonstrated good biochemical and cellular activity, they were hampered by poor pharmacokinetic properties. nih.gov To address this, medicinal chemists have explored strategies such as constraining linear linkers into cyclic structures. nih.gov

Further optimization efforts have focused on mitigating potential liabilities associated with certain structural features. For example, to circumvent potential issues arising from an anilinic moiety, the nitrogen substituent on the isoquinolinone ring was incorporated into a bicyclic system, leading to the development of the naphthyridinone scaffold. nih.gov This strategic modification resulted in the identification of highly potent and orally bioavailable PARP-1 inhibitors that have shown significant antitumor efficacy in preclinical models. nih.gov

The development of these analog libraries has underscored the importance of systematic structural modifications in refining the biological activity and drug-like properties of the 3,4-dihydro-7,8-dimethoxy-1(2H)-isoquinolinone core. The insights gained from these SAR studies continue to guide the design of next-generation inhibitors with improved therapeutic potential.

Computational Chemistry and in Silico Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as a 3,4-dihydroisoquinolin-1(2H)-one derivative, and its biological target, typically a protein or enzyme.

Studies on related heterocyclic structures have demonstrated the utility of this approach. For instance, docking simulations of novel quinazolinone derivatives, which share a similar bicyclic core, were performed against the Homo sapiens AKT1 protein, a key target in cancer therapy. nih.gov These simulations helped to identify potential inhibitors and rationalize their cytotoxic activities observed in vitro. nih.gov Similarly, a series of quinazolin-2,4-dione analogues were docked into the active site of the COVID-19 main protease (Mpro) to evaluate their potential as antiviral agents. ekb.eg The results indicated binding energies ranging from -7.9 to -9.6 kcal/mol, with interactions primarily driven by hydrogen bonds involving the amide and quinazoline (B50416) moieties. ekb.eg

In another study focusing on the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold, molecular docking was used to understand the binding patterns of derivatives with the sigma-2 receptor, a promising target for cancer diagnosis and therapy. nih.gov The computational model successfully correlated docking scores with experimental binding affinities (pKi), validating its predictive power. nih.gov These examples underscore how molecular docking can elucidate the specific amino acid residues involved in binding and guide the structural modification of the isoquinolinone core to enhance target affinity and specificity.

Table 1: Example of Molecular Docking Results for Related Heterocyclic Compounds

| Compound Class | Target Protein | Range of Binding Energies (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinazolin-2,4-diones | COVID-19 Mpro | -7.9 to -9.6 | Not Specified |

| Quinazolinones | AKT1 | Not Specified | Not Specified |

Prediction of Pre-clinical Pharmacological Profiles (e.g., ADME, Toxicity)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as toxicity, is a critical step in early-stage drug discovery. These computational models assess the drug-likeness of a compound, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures.

For the related compound 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), a comprehensive in silico ADME analysis was conducted using platforms like SwissADME. researchgate.netmdpi.com The evaluation predicted that DIQ adheres to Lipinski's rule of five, a key indicator of good oral bioavailability. mdpi.com The analysis also suggested good gastrointestinal absorption and the ability to cross the blood-brain barrier (BBB). mdpi.com Furthermore, the models predicted the compound's interaction with cytochrome P450 (CYP) enzymes, indicating potential inhibition of CYP2C19, CYP2C9, CYP2D6, and CYP3A4 isoforms, which is crucial for assessing potential drug-drug interactions. mdpi.com

The use of computational tools to predict such profiles is widespread. Studies on various heterocyclic compounds, including 8-hydroxyquinoline (B1678124) derivatives and oxindoles, routinely employ in silico methods to examine physicochemical properties and bioavailability, confirming their potential as orally administered drugs. semanticscholar.orgnih.gov These predictive studies provide a solid foundation for further preclinical development by flagging potential liabilities early in the research process. semanticscholar.orgpensoft.net

Table 2: Predicted ADME Properties for the Related Compound DIQ

| Property | Predicted Value/Outcome | Reference |

|---|---|---|

| Physicochemical Properties | ||

| Lipinski's Rule of Five | Obeys | mdpi.com |

| Bioavailability Score | 0.55 | mdpi.com |

| Water Solubility | Moderately soluble | mdpi.com |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | Good | mdpi.com |

| Blood-Brain Barrier (BBB) Permeation | Yes | mdpi.com |

| P-glycoprotein Substrate | No | mdpi.com |

| CYP1A2 inhibitor | No | researchgate.net |

| CYP2C19 inhibitor | Yes | mdpi.com |

| CYP2C9 inhibitor | Yes | mdpi.com |

| CYP2D6 inhibitor | Yes | mdpi.com |

| CYP3A4 inhibitor | Yes | mdpi.com |

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful for guiding drug design.

A 3D-QSAR study was conducted on a series of 59 synthesized derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold to optimize their antioomycete activity against the phytopathogen Pythium recalcitrans. nih.gov The resulting models provided contour maps that visualized the regions where steric bulk, electrostatic charge, and other physicochemical properties would favorably or unfavorably influence biological activity. This information allows for the rational design of new derivatives with potentially enhanced potency. nih.gov

The application of QSAR is not limited to a single target type. Similar studies have been performed on pyrimido-isoquinolin-quinones to identify structural features that improve activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another study used a 3D-QSAR-based pharmacophore model to identify novel quinoline-based tubulin inhibitors with potential anticancer activity. nih.gov These models consistently demonstrate high correlation coefficients, indicating their robustness and predictive power in identifying new, more active compounds based on the isoquinoline (B145761) framework. nih.govnih.gov

Virtual Screening and De Novo Design of New Derivatives

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach, often combined with pharmacophore modeling and molecular docking, accelerates the discovery of novel hit compounds.

A hybrid virtual screening approach was successfully used to discover novel tetrahydroquinoline-based activators of pyruvate (B1213749) kinase isozyme M2 (PKM2), a promising target for cancer therapy. dovepress.com The process involved filtering a chemical database using a structure-based pharmacophore model, followed by docking-based screening and in silico ADMET analysis. dovepress.com This multi-step workflow led to the identification of six hit compounds for experimental validation. dovepress.com

This methodology can be directly applied to the 1(2H)-Isoquinolinone, 3,4-dihydro-7,8-dimethoxy- scaffold. By defining a pharmacophore based on known active ligands or the target's active site, large compound libraries can be screened to find new derivatives. De novo design algorithms can further complement this by generating entirely new molecular structures optimized to fit the binding site. Such computational strategies are essential for exploring novel chemical space and designing next-generation isoquinolinone-based therapeutic agents. jocpr.com

Stereochemical and Conformational Analysis via Computational Methods

Understanding the three-dimensional structure, or conformation, of a molecule is essential for explaining its biological activity. Computational methods, often supported by experimental data from X-ray crystallography, are used to analyze the stereochemical and conformational properties of molecules like 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Structural studies on the closely related compound 6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one revealed that the isoquinoline moiety is nearly planar. researchgate.net However, the nitrogen atom and the adjacent sp³-hybridized carbon atom show slight deviations from this plane, at 0.198 Å and 0.686 Å, respectively. researchgate.net The analysis also showed that the bond length between the nitrogen and the carbonyl carbon is 1.353 Å, which is shorter than a typical single bond, indicating significant double-bond character due to electron delocalization. researchgate.net This partial double-bond character contributes to the rigidity and planarity of the lactam ring system.